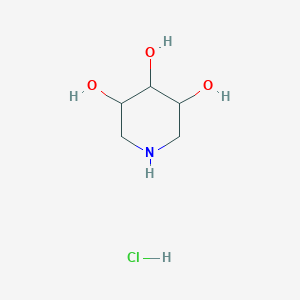

Piperidine-3,4,5-triol hydrochloride

Beschreibung

Eigenschaften

Molekularformel |

C5H12ClNO3 |

|---|---|

Molekulargewicht |

169.61 g/mol |

IUPAC-Name |

piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C5H11NO3.ClH/c7-3-1-6-2-4(8)5(3)9;/h3-9H,1-2H2;1H |

InChI-Schlüssel |

SUNAKFXBBOTQAO-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(C(CN1)O)O)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4,5-triol hydrochloride typically involves the functionalization of piperidine derivatives. One common method includes the use of esters of 3-oxocarboxylic acid instead of aldehydes, resulting in a product containing multiple stereocenters. The resulting piperidinol can undergo dehydration in an acidic environment to form tetrahydropyridine .

Industrial Production Methods: Industrial production methods for piperidine-3,4,5-triol hydrochloride often involve cost-effective and scalable processes. For example, the preparation method using 3-(4-chlorophenyl)propionic acid and piperidines as starting materials is noted for its economic feasibility and suitability for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Piperidine-3,4,5-triol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can yield different alcohol derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are commonly employed.

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Piperidine-3,4,5-triol hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Medicine: Piperidine derivatives are explored for their potential therapeutic effects, including anti-cancer, antihypertensive, and antimicrobial properties.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Wirkmechanismus

The mechanism of action of piperidine-3,4,5-triol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. The compound’s effects are mediated through its binding to active sites on target proteins, altering their function and activity .

Vergleich Mit ähnlichen Verbindungen

Miglitol

- Chemical Structure : (2R,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol .

- Key Differences : Miglitol has a 2-hydroxyethyl group at the N1 position, increasing its molecular weight (219.22 g/mol) compared to Migalastat.

- Therapeutic Use : α-Glucosidase inhibitor for type 2 diabetes .

- Activity : Inhibits intestinal α-glucosidase, delaying carbohydrate digestion.

1-Deoxymannojirimycin Hydrochloride

N-Benzyl Deoxynojirimycin Derivatives

GCS Inhibitors

- Example Compound : 2-(hydroxymethyl)-1-[(4-(pentyloxy)phenyl)methyl]piperidine-3,4,5-triol (2S,3S,4R,5S) .

- Key Differences : Addition of a pentyloxybenzyl group redirects activity to glucosylceramide synthase (GCS), relevant for glycolipid storage diseases .

Comparative Data Table

Key Structural and Functional Insights

Stereochemistry: Minor stereochemical variations (e.g., 3S vs. 3R in Migalastat vs. 1-Deoxymannojirimycin) dictate enzyme specificity .

Substituent Effects :

- N-Benzylation (e.g., 12a) enhances α-glucosidase inhibition by improving hydrophobic interactions .

- Hydroxyethyl Group (Miglitol) increases solubility but reduces α-Gal A affinity compared to Migalastat .

Therapeutic Scope :

- Migalastat’s pharmacological chaperone activity is unique among piperidine triols, while others (e.g., Miglitol) directly inhibit enzymes .

Q & A

What are the recommended synthetic routes for Piperidine-3,4,5-triol hydrochloride, and what key reaction conditions should be optimized?

Basic Research Question

Piperidine-3,4,5-triol hydrochloride can be synthesized via functional group modifications of piperidine derivatives. Key reactions include oxidation (e.g., PCC or DMP for alcohol-to-ketone conversion) and reduction (e.g., NaBH₄ or LiAlH₄ for carbonyl reduction). Substitution reactions using halogenating agents (e.g., thionyl chloride) are critical for introducing reactive groups. Optimizing reaction temperature, solvent polarity, and stoichiometry is essential to minimize side products like epimerized derivatives or incomplete substitutions .

How should researchers handle and store Piperidine-3,4,5-triol hydrochloride to ensure stability and safety?

Basic Research Question

The compound requires storage under inert atmosphere (e.g., argon) at 2–8°C to prevent hygroscopic degradation and oxidation. Use sealed, moisture-resistant containers. Safety protocols include wearing nitrile gloves, lab coats, and eye protection. In case of skin contact, rinse immediately with water for ≥15 minutes and seek medical attention if irritation persists. Avoid inhalation by working in a fume hood .

What pharmacokinetic parameters are critical when designing first-in-human trials for Piperidine-3,4,5-triol hydrochloride derivatives?

Advanced Research Question

Key parameters include bioavailability (enhanced via hydrochloride salt formulation), absorption rate (Cₘₐₓ), elimination half-life (t₁/₂), and volume of distribution (Vd). In a Phase 1a trial for the derivative UV-4B, dose escalation (single oral doses) with serial plasma sampling over 48 hours post-dose was used to calculate AUC₀–∞ and assess linearity. Placebo-controlled, double-blind designs minimize bias in safety and PK assessments .

How can computational methods like DFT aid in the spectroscopic analysis and structural elucidation of this compound?

Advanced Research Question

Density Functional Theory (DFT) predicts vibrational modes (FTIR/Raman) and electronic transitions (UV-Vis). For example, scaled quantum mechanical DFT calculations match experimental spectra of the analog HEHMPT, confirming intramolecular hydrogen bonding and HOMO-LUMO gaps. NBO analysis reveals charge transfer interactions critical for stability .

What spectroscopic techniques are most effective for characterizing the molecular structure of Piperidine-3,4,5-triol hydrochloride?

Basic Research Question

FTIR identifies hydroxyl and amine groups (peaks ~3200–3600 cm⁻¹). FT-Raman detects skeletal vibrations of the piperidine ring (500–1500 cm⁻¹). ¹H/¹³C NMR resolves stereochemistry: axial/equatorial protons show distinct splitting patterns, while carbons adjacent to hydroxyls resonate at δ 60–80 ppm. Mass spectrometry (ESI-MS) confirms molecular weight (199.63 g/mol) and fragmentation pathways .

How do structural modifications (e.g., substituents on the piperidine ring) impact the biological activity and pharmacokinetics of analogs?

Advanced Research Question

Adding hydrophobic groups (e.g., N-butyl in Miglustat) enhances blood-brain barrier penetration for neurological targets. Polar substituents (e.g., hydroxymethyl) improve solubility but may reduce membrane permeability. Modifications altering stereochemistry (e.g., Migalastat’s (2R,3S,4R,5S) configuration) significantly affect enzyme inhibition selectivity and metabolic stability .

What are the common impurities or byproducts observed during synthesis, and how can they be identified and mitigated?

Basic Research Question

Common impurities include epimerized isomers (e.g., 3-epi-piperidine derivatives) due to hydroxyl group reactivity. Byproducts from incomplete substitution (e.g., mono-/di-halogenated intermediates) can be detected via HPLC with UV/RI detectors. Mitigation strategies: precise stoichiometric control, low-temperature reactions, and purification via recrystallization or column chromatography .

What are the challenges in reconciling in vitro activity data with in vivo efficacy for Piperidine-3,4,5-triol hydrochloride derivatives?

Advanced Research Question

Discrepancies arise from differences in metabolic stability (e.g., hepatic first-pass effects) and protein binding. For example, UV-4B showed potent in vitro antiviral activity but required hydrochloride salt formulation to achieve therapeutic plasma levels in vivo. Use physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro-in vivo correlations (IVIVC) .

What are the primary safety hazards associated with this compound, and what emergency measures are recommended?

Basic Research Question

Hazards include skin/eye irritation (H312/H332) and acute toxicity if ingested (H302). Emergency measures:

- Inhalation : Move to fresh air; administer oxygen if needed.

- Ingestion : Rinse mouth; do NOT induce vomiting.

- Spills : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Always consult SDS for compound-specific protocols .

How do stereochemical configurations influence the pharmacological properties of Piperidine-3,4,5-triol hydrochloride and its analogs?

Advanced Research Question

Stereochemistry dictates target binding affinity. Migalastat’s (2R,3S,4R,5S) configuration enables selective α-galactosidase A inhibition for Fabry disease, whereas enantiomers show reduced activity. Use chiral HPLC or X-ray crystallography to verify configurations. Computational docking studies (e.g., AutoDock Vina) predict stereospecific interactions with enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.